molecular formula C20H15N B11549543 (5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine

(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine

Cat. No.: B11549543
M. Wt: 269.3 g/mol
InChI Key: KPRDJPMEFCHAKS-CPNJWEJPSA-N
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Description

(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a methyl group, and an indeno[1,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with 7-methyl-5H-indeno[1,2-b]pyridine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS), halogens

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

(5Z)-5-benzylidene-7-methylindeno[1,2-b]pyridine

InChI

InChI=1S/C20H15N/c1-14-9-10-17-18(12-14)19(13-15-6-3-2-4-7-15)16-8-5-11-21-20(16)17/h2-13H,1H3/b19-13+

InChI Key

KPRDJPMEFCHAKS-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=CC=C4)C=CC=N3

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=CC=C4)C=CC=N3

Origin of Product

United States

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